molecular formula C18H20F3NO3 B2370787 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797214-13-1

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2370787
CAS RN: 1797214-13-1
M. Wt: 355.357
InChI Key: XACGUZPCNKJEDX-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as FMeNER-Der-02, is a novel compound that has been synthesized for scientific research purposes. This compound has gained interest due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Synthesis and Structural Characterization

Furan derivatives are synthesized and characterized using techniques like FT-IR, 1H, and 13C NMR spectroscopy, X-ray powder diffraction (XRPD), and density functional theory (DFT) analyses. For instance, Rachida Rahmani et al. (2017) detailed the synthesis and molecular structure of a compound with furan components, emphasizing the importance of XRPD and DFT in understanding intermolecular interactions and structural packing in the solid state Rahmani et al., 2017.

Biological Activities

Antioxidant and anticancer activities are notable among furan derivatives. I. Tumosienė et al. (2020) synthesized novel derivatives showing significant antioxidant activity, compared to ascorbic acid, and demonstrated cytotoxic effects against human cancer cell lines Tumosienė et al., 2020. This illustrates the potential of furan derivatives in developing new anticancer therapies.

Antiplasmodial Activities

Furan derivatives have also been evaluated for their antiplasmodial activities against strains of Plasmodium falciparum. Theresa Hermann et al. (2021) discussed the preparation of N-acylated furazan-3-amine derivatives, highlighting several with promising activity against malaria, a key global health challenge Hermann et al., 2021.

Reactivity and Complex Formation

The reactivity of furan derivatives in forming complexes and undergoing various chemical reactions has been a subject of study as well. Gurjaspreet Singh et al. (2013) explored the synthesis and characterization of 2-furancarbinol complexes with silicon, demonstrating the versatility of furan derivatives in forming novel chemical structures Singh et al., 2013.

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3/c1-24-11-9-22(12-15-8-10-25-13-15)17(23)7-4-14-2-5-16(6-3-14)18(19,20)21/h2-3,5-6,8,10,13H,4,7,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACGUZPCNKJEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

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